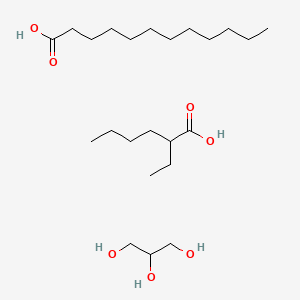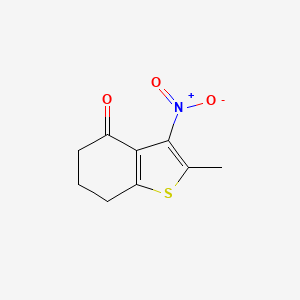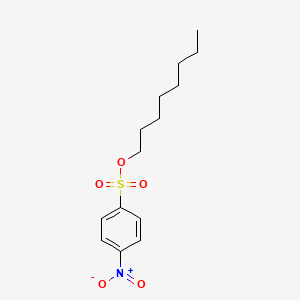
Octyl 4-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a nitro group and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of 4-nitrobenzene followed by the introduction of the octyl group. The sulfonation reaction can be carried out using concentrated sulfuric acid, which introduces the sulfonate group onto the benzene ring. The subsequent alkylation with an octyl halide, such as octyl bromide, in the presence of a base like sodium hydroxide, results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Octyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro and sulfonate groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the octyl group, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Sulfonation: Concentrated sulfuric acid.
Alkylation: Octyl bromide and sodium hydroxide.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Octyl 4-aminobenzene-1-sulfonate.
Oxidation: Octyl 4-nitrobenzene-1-carboxylate.
Aplicaciones Científicas De Investigación
Octyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of Octyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and interaction with biological molecules. The octyl group contributes to the compound’s hydrophobicity, affecting its distribution and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Octyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
Octyl 4-nitrobenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Octyl benzene-1-sulfonate: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Octyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a sulfonate group on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
71841-81-1 |
|---|---|
Fórmula molecular |
C14H21NO5S |
Peso molecular |
315.39 g/mol |
Nombre IUPAC |
octyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H21NO5S/c1-2-3-4-5-6-7-12-20-21(18,19)14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 |
Clave InChI |
VYBRQQUWSYPLSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
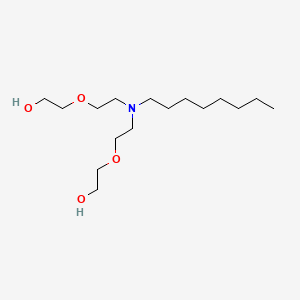

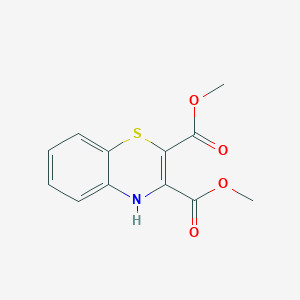
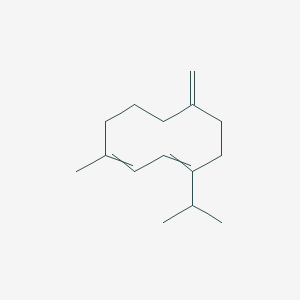
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
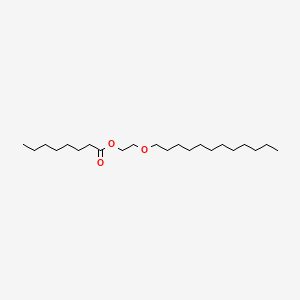
![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
